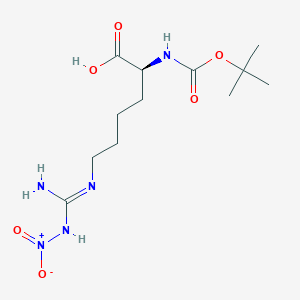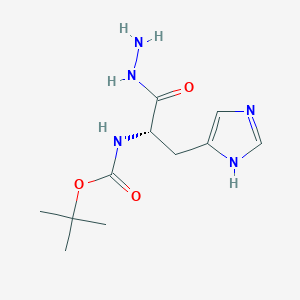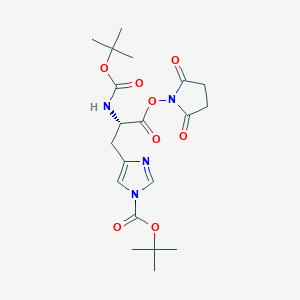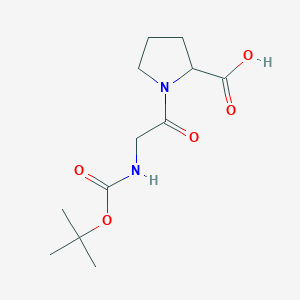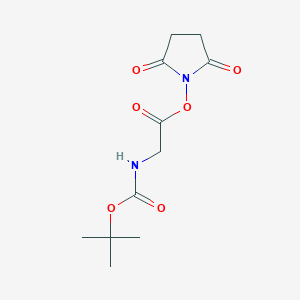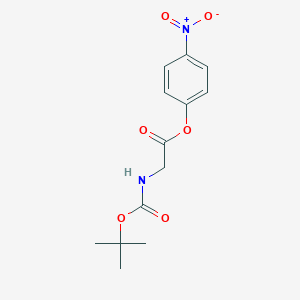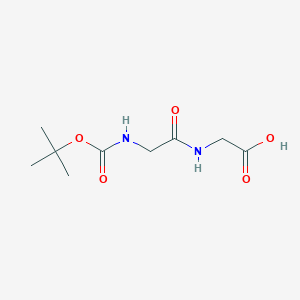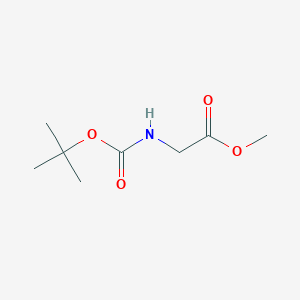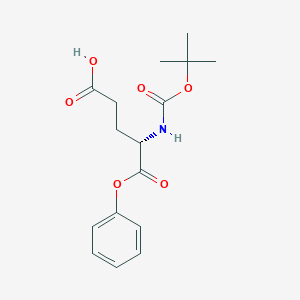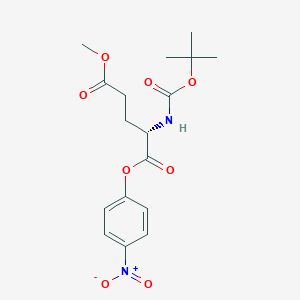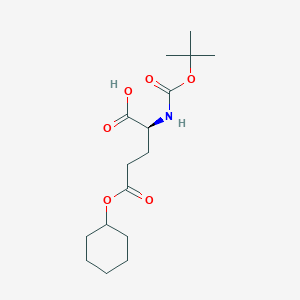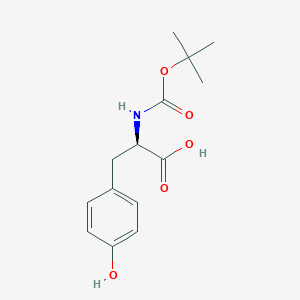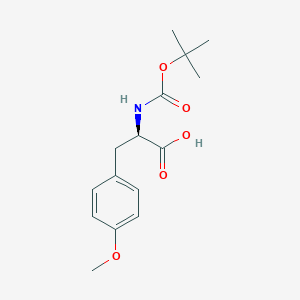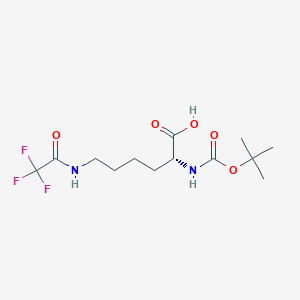
(R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid, commonly known as Boc-6-TFA-Lys-OH, is a chemical compound used in scientific research. It is a derivative of lysine, an amino acid commonly found in proteins. Boc-6-TFA-Lys-OH is used in various research studies to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
科学的研究の応用
Application in Biofilm Disruption and Bacterial Killing
Specific Scientific Field
Chemical Biology and Medicinal Chemistry
Summary of the Application
Boc-D-Lys(TFA)-OH is used in the synthesis of lysine-based small molecules that can disrupt biofilms and kill both actively growing planktonic and nondividing stationary phase bacteria .
Methods of Application
The compound is synthesized in a two-step process. First, two N,N′-Di-Boc-D-Lysine molecules are conjugated with the two primary amino groups of N,N-bis(3-aminopropyl) tetradecanamide through amide bond formation using HBTU as a coupling agent. In the second step, the Boc groups of the resulting compound, N,N-Bis-[{3-(Boc-D-Lys-Boc)amido}propyl] tetradecanamide, are deprotected using excess of 50% trifluoroacetic acid (TFA) in DCM .
Results or Outcomes
The final compound, D-LANA-14, is synthesized with more than 95% purity .
Application in Histone Deacetylase (HDAC) Assaying
Specific Scientific Field
Summary of the Application
Boc-Lys(TFA)-AMC is a fluorogenic substrate for the assaying of histone deacetylase (HDAC) 4, 5, 7, and 8 activity in a protease-coupled assay .
Methods of Application
The compound is used as a substrate in a protease-coupled assay to measure the activity of HDACs .
Results or Outcomes
The deacylated product Boc-Lys-AMC corresponds to I-1880 .
Application in Mild Deprotection of the N-tert-butyloxycarbonyl (N-Boc) Group
Specific Scientific Field
Summary of the Application
Boc-D-Lys(TFA)-OH is used in the selective deprotection of the N-tert-butyloxycarbonyl (N-Boc) group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates .
Methods of Application
The deprotection of the N-Boc group is achieved using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 hours .
Results or Outcomes
This mild procedure yields up to 90% of the deprotected product .
Application in Histone Deacetylase (HDAC) Assaying
Summary of the Application
Boc-Lys(TFA)-AMC, a derivative of Boc-D-Lys(TFA)-OH, is a fluorogenic substrate for the assaying of histone deacetylase (HDAC) 4, 5, 7, and 8 activity in a protease-coupled assay .
Results or Outcomes
Application in Peptide Synthesis
Specific Scientific Field
Summary of the Application
Boc-D-Lys(TFA)-OH is used in the synthesis of peptides. The Boc group serves as a protective group for the amino group during peptide synthesis .
Methods of Application
The compound is used in solid-phase peptide synthesis (SPPS), where the peptide chain is assembled on a solid support. The Boc group is removed using trifluoroacetic acid (TFA) before the next amino acid is added to the growing peptide chain .
Results or Outcomes
The final peptide product is synthesized with high purity .
Application in Drug Discovery
Specific Scientific Field
Summary of the Application
Boc-D-Lys(TFA)-OH is used in the discovery and development of new drugs. It can be incorporated into drug molecules to improve their pharmacokinetic properties .
Methods of Application
The compound is used in the synthesis of drug molecules. It can be incorporated into the drug molecule using standard organic synthesis techniques .
Results or Outcomes
The incorporation of Boc-D-Lys(TFA)-OH into drug molecules can lead to improved drug efficacy and reduced side effects .
特性
IUPAC Name |
(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-[(2,2,2-trifluoroacetyl)amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21F3N2O5/c1-12(2,3)23-11(22)18-8(9(19)20)6-4-5-7-17-10(21)13(14,15)16/h8H,4-7H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEIYNDIFGSDDCY-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)C(F)(F)F)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21F3N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10426358 |
Source


|
| Record name | Boc-D-Lys(TFA)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-((tert-Butoxycarbonyl)amino)-6-(2,2,2-trifluoroacetamido)hexanoic acid | |
CAS RN |
96561-04-5 |
Source


|
| Record name | Boc-D-Lys(TFA)-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10426358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

